molecular formula C23H20N4O B3887421 3-(4-methylphenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-methylphenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B3887421
M. Wt: 368.4 g/mol
InChI Key: BTHUAPFLFOUMCU-LFVJCYFKSA-N
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Description

3-(4-methylphenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a naphthalene moiety, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide with 2-naphthaldehyde under reflux conditions in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the hydrazide group.

Scientific Research Applications

3-(4-methylphenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide: Lacks the naphthalene moiety.

    Naphthalene-2-carbohydrazide: Lacks the pyrazole ring.

    4-methylphenylhydrazine: Lacks both the pyrazole ring and the naphthalene moiety.

Uniqueness

3-(4-methylphenyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, a naphthalene moiety, and a hydrazide group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

3-(4-methylphenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c1-15-7-9-18(10-8-15)21-14-22(26-25-21)23(28)27-24-16(2)19-12-11-17-5-3-4-6-20(17)13-19/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHUAPFLFOUMCU-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methylphenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-(4-methylphenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
3-(4-methylphenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
3-(4-methylphenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
Reactant of Route 5
3-(4-methylphenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
3-(4-methylphenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

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